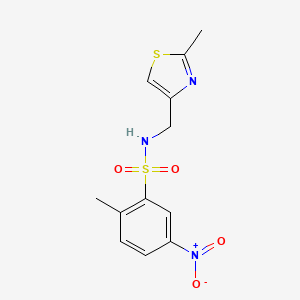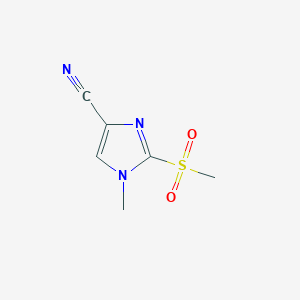
2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide
説明
2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide, also known as MTS, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. MTS is a sulfonamide derivative that has been shown to possess antitumor, antibacterial, and antifungal properties.
科学的研究の応用
2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide has been extensively studied for its antitumor properties. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide has also been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. In addition, 2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide has been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
作用機序
The mechanism of action of 2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide is not fully understood. However, it has been proposed that 2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide induces apoptosis in cancer cells by activating the caspase pathway. 2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide has also been shown to inhibit the growth of cancer cells by blocking the cell cycle at the G2/M phase.
Biochemical and Physiological Effects:
2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide has also been shown to inhibit the growth of cancer cells by blocking the cell cycle at the G2/M phase. In addition, 2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide has been shown to possess antibacterial and antifungal properties.
実験室実験の利点と制限
One of the advantages of using 2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide in lab experiments is that it has been extensively studied for its antitumor properties. This means that there is a large body of literature available on 2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide, which can be used to guide further research. Another advantage of using 2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide is that it possesses antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
One of the limitations of using 2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that target specific pathways. Another limitation of using 2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide is that it can be toxic to healthy cells at high concentrations, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on 2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide. One direction is to further explore its antitumor properties and investigate its potential as a cancer therapy. Another direction is to investigate its antibacterial and antifungal properties and develop new antibiotics based on 2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide. Additionally, further research is needed to fully understand the mechanism of action of 2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide and to identify potential targets for drug development.
合成法
2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide can be synthesized by reacting 2-methyl-4-nitrobenzenesulfonyl chloride with 2-methyl-4-thiazolylmethanamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to 2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide by the addition of a reducing agent such as sodium dithionite.
特性
IUPAC Name |
2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S2/c1-8-3-4-11(15(16)17)5-12(8)21(18,19)13-6-10-7-20-9(2)14-10/h3-5,7,13H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSQZAKBNSQBEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCC2=CSC(=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501323000 | |
| Record name | 2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501323000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815439 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide | |
CAS RN |
863510-90-1 | |
| Record name | 2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501323000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(4-fluorophenyl)-5-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2946788.png)

![3-ethyl-6-(2-(indolin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2946791.png)




![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2946799.png)



![N-(benzo[d]thiazol-2-yl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2946805.png)